molecular formula C21H25N3O2 B7477592 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Numéro de catalogue B7477592
Poids moléculaire: 351.4 g/mol
Clé InChI: HZSPAUPSFGZTKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide, commonly known as APMA, is a chemical compound that has been studied extensively for its potential therapeutic applications. APMA belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine oxidase-B (MAO-B).

Mécanisme D'action

The mechanism of action of APMA involves the inhibition of the 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide enzyme, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, which causes the characteristic motor symptoms such as tremors, rigidity, and bradykinesia. Inhibition of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide by APMA leads to an increase in dopamine levels in the brain, which can alleviate the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
APMA has been shown to have various biochemical and physiological effects in animal models and in vitro studies. APMA has been shown to increase dopamine levels in the brain, which can have therapeutic effects in Parkinson's disease and depression. APMA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. APMA has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

APMA has several advantages for lab experiments. APMA is a selective 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide inhibitor, which means it selectively inhibits the activity of the 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide enzyme without affecting the activity of the MAO-A enzyme. This makes it a useful tool for studying the role of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide in various neurological and psychiatric disorders. APMA is also relatively easy to synthesize and purify, which makes it readily available for lab experiments.
One limitation of APMA is its low solubility in water, which can make it difficult to administer in animal studies. APMA also has a relatively short half-life, which means it needs to be administered frequently to maintain therapeutic levels in the brain.

Orientations Futures

There are several future directions for the study of APMA. One direction is the development of more potent and selective 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide inhibitors for the treatment of Parkinson's disease and depression. Another direction is the study of the neuroprotective effects of APMA in animal models of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. APMA has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of APMA and to explore its potential clinical applications.

Méthodes De Synthèse

The synthesis of APMA involves the reaction of 4-(4-acetylphenyl)piperazine with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of APMA is typically around 70-80%.

Applications De Recherche Scientifique

APMA has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia. APMA is a selective 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide inhibitor, which means it selectively inhibits the activity of the 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide enzyme without affecting the activity of the MAO-A enzyme. 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is an enzyme that metabolizes dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and movement. Inhibition of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide leads to an increase in dopamine levels in the brain, which can have therapeutic effects in Parkinson's disease and depression.

Propriétés

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-3-7-19(8-4-16)22-21(26)15-23-11-13-24(14-12-23)20-9-5-18(6-10-20)17(2)25/h3-10H,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSPAUPSFGZTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.